Cas no 1990217-38-3 (4-Chloro-3-nitro-6-(trifluoromethoxy)quinoline)

4-Chloro-3-nitro-6-(trifluoromethoxy)quinoline is a fluorinated quinoline derivative with notable reactivity due to its electron-withdrawing substituents, including a chloro, nitro, and trifluoromethoxy group. This compound serves as a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the nitro and chloro functionalities provide sites for further functionalization via nucleophilic substitution or reduction. Its structural features make it valuable for constructing complex heterocyclic frameworks. The compound is typically handled under controlled conditions due to its reactivity, and its purity is critical for consistent performance in synthetic applications.
4-Chloro-3-nitro-6-(trifluoromethoxy)quinoline structure
1990217-38-3 structure
Product Name:4-Chloro-3-nitro-6-(trifluoromethoxy)quinoline
CAS No:1990217-38-3
MF:C10H4ClF3N2O3
MW:292.598571777344
CID:5720810
PubChem ID:113716378
Update Time:2025-07-22

4-Chloro-3-nitro-6-(trifluoromethoxy)quinoline Chemical and Physical Properties

Names and Identifiers

    • 1990217-38-3
    • 4-Chloro-3-nitro-6-(trifluoromethoxy)quinoline
    • EN300-361527
    • Inchi: 1S/C10H4ClF3N2O3/c11-9-6-3-5(19-10(12,13)14)1-2-7(6)15-4-8(9)16(17)18/h1-4H
    • InChI Key: WWEMXZNSECLSJV-UHFFFAOYSA-N
    • SMILES: ClC1C(=CN=C2C=CC(=CC2=1)OC(F)(F)F)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 291.9862542g/mol
  • Monoisotopic Mass: 291.9862542g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 1
  • Complexity: 350
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 67.9Ų

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Additional information on 4-Chloro-3-nitro-6-(trifluoromethoxy)quinoline

4-Chloro-3-nitro-6-(trifluoromethoxy)quinoline: A Comprehensive Overview

The compound 4-Chloro-3-nitro-6-(trifluoromethoxy)quinoline, with the CAS number 1990217-38-3, is a highly specialized organic molecule belonging to the quinoline family. Quinolines are a class of heterocyclic aromatic compounds that have been extensively studied due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. The structure of this compound features a quinoline ring system with three substituents: a chlorine atom at position 4, a nitro group at position 3, and a trifluoromethoxy group at position 6. These substituents significantly influence the chemical properties, reactivity, and potential applications of the molecule.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-Chloro-3-nitro-6-(trifluoromethoxy)quinoline. Researchers have employed various strategies, including multi-component reactions and catalytic processes, to optimize the production of this compound. The introduction of the trifluoromethoxy group, a strong electron-withdrawing substituent, enhances the molecule's stability and reactivity. This makes it particularly suitable for applications where high chemical resistance and selective reactivity are required.

One of the most promising areas of research involving 4-Chloro-3-nitro-6-(trifluoromethoxy)quinoline is its potential use in drug development. The quinoline core is known for its ability to interact with various biological targets, such as enzymes and receptors. The presence of the nitro group further increases the molecule's bioactivity by introducing additional electronic effects. Studies have shown that this compound exhibits significant anti-inflammatory and antioxidant properties, making it a valuable candidate for therapeutic interventions.

In addition to its pharmaceutical applications, 4-Chloro-3-nitro-6-(trifluoromethoxy)quinoline has garnered attention in the field of materials science. Its unique electronic properties make it an ideal candidate for use in organic electronics, such as light-emitting diodes (LEDs) and photovoltaic devices. Recent research has focused on improving the molecule's solubility and stability under various conditions to enhance its performance in these applications.

The chemical synthesis of 4-Chloro-3-nitro-6-(trifluoromethoxy)quinoline involves a series of carefully controlled reactions. The starting material is typically a substituted quinoline derivative, which undergoes nitration and trifluoromethylation steps to introduce the desired substituents. Advanced techniques such as microwave-assisted synthesis and continuous flow chemistry have been employed to streamline the process and improve yields.

From an environmental perspective, understanding the fate and behavior of 4-Chloro-3-nitro-6-(trifluoromethoxy)quinoline in natural systems is crucial. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions. However, its persistence in aquatic environments remains a concern due to its high stability. Regulatory agencies are increasingly focusing on assessing the environmental impact of such compounds to ensure their safe use and disposal.

In conclusion, 4-Chloro-3-nitro-6-(trifluoromethoxy)quinoline represents a versatile compound with wide-ranging applications across multiple disciplines. Its unique chemical structure, enhanced by electron-withdrawing substituents, positions it as a valuable tool in drug discovery, materials science, and beyond. As research continues to uncover new insights into its properties and potential uses, this compound is expected to play an increasingly important role in both academic and industrial settings.

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